molecular formula C23H16N2O6 B2969322 N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide CAS No. 823827-94-7

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide

Cat. No.: B2969322
CAS No.: 823827-94-7
M. Wt: 416.389
InChI Key: HQDMINBIRYDSRA-UHFFFAOYSA-N
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Description

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, and is substituted with methoxybenzoyl and nitrobenzamide groups. These functional groups contribute to its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives with different properties .

Scientific Research Applications

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The methoxybenzoyl and nitrobenzamide groups can interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoyl chloride: A related compound used in organic synthesis with similar reactivity but different applications.

    3-Methoxybenzoyl chloride: Another similar compound with distinct chemical properties and uses.

    2,3-Dimethoxybenzoic acid: A precursor in the synthesis of various benzamide derivatives

Uniqueness

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide stands out due to its unique combination of functional groups and the benzofuran core. This structural arrangement imparts specific chemical reactivity and potential biological activity, making it a valuable compound for diverse research applications .

Properties

IUPAC Name

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6/c1-30-15-8-6-7-14(13-15)21(26)22-20(17-10-3-5-12-19(17)31-22)24-23(27)16-9-2-4-11-18(16)25(28)29/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDMINBIRYDSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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